molecular formula C17H20N2O3S2 B2385795 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941872-22-6

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2385795
CAS No.: 941872-22-6
M. Wt: 364.48
InChI Key: AJFHTKKMCOLPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S

Structural Features

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Pyrrolidine Moiety : Implicated in receptor interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.
  • Receptor Modulation : The pyrrolidine structure may allow the compound to interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often possess significant antimicrobial activity. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Recent investigations into related compounds have highlighted their potential as anticancer agents. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure of this compound suggests it may share similar properties.

StudyCompoundActivityFindings
Wu et al. (1999)Benzene Sulfonamide DerivativeAntimicrobialInhibited growth of E. coli
Tilton et al. (2000)Sulfonamide DerivativeAnticancerInduced apoptosis in cancer cell lines
Schwartz et al. (1995)Carbonic Anhydrase InhibitorCardiovascularReduced perfusion pressure in isolated rat heart

Study on Cardiovascular Effects

A study evaluated the effects of a benzene sulfonamide derivative on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential applications in cardiovascular therapies.

Antimicrobial Efficacy Assessment

In another study, a series of sulfonamide derivatives were tested against various bacterial strains. The results demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 5-ethylthiophene-2-sulfonyl chloride and 3-(2-oxopyrrolidin-1-yl)-4-methylaniline. Key parameters include:

  • Base : Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to aniline derivative.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity.
  • Yield Optimization : Reaction time (4–6 hrs) and temperature control are critical; deviations lead to hydrolysis byproducts (e.g., sulfonic acids) .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at thiophene-C5, pyrrolidinone integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities.
  • X-ray Crystallography : Resolve bond lengths/angles, particularly the sulfonamide linkage and pyrrolidinone conformation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting:

  • Carbonic Anhydrase (CA) : Fluorimetric assays using 4-nitrophenyl acetate as substrate; IC₅₀ values < 100 nM suggest strong binding .
  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Cytotoxicity : MTT assay on HEK-293 cells to establish baseline safety (EC₅₀ > 10 µM recommended) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with CA isoforms?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with CA-II (PDB: 3KS3) to model sulfonamide-Zn²⁺ coordination.
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of the pyrrolidinone-phenyl stacking .
  • Free Energy Calculations : MM-PBSA to quantify binding affinity; discrepancies >1 kcal/mol vs. experimental data warrant re-evaluation of force fields .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Buffer pH Effects : Test activity in Tris (pH 7.4) vs. phosphate (pH 6.8) buffers; sulfonamide pKa (~10) may reduce protonation-dependent binding at lower pH .
  • Solubility Limitations : Use DMSO concentrations ≤0.1% (v/v) to avoid false negatives in cell-based assays.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of ethyl group) .

Q. How can synthetic byproducts be systematically identified and mitigated?

  • Methodological Answer :

  • HPLC-MS Monitoring : Track reaction progress; peaks with m/z +16 (oxidation) or -35 (chloride loss) indicate side reactions .
  • Byproduct Isolation : Prep-HPLC to collect impurities; structural elucidation via 2D NMR (e.g., NOESY for stereochemistry).
  • Process Optimization : Replace DCM with THF for higher aniline solubility, reducing unreacted starting material .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., ethyl → methyl at thiophene-C5; pyrrolidinone → piperidinone) .
  • Biological Testing : Parallel assays on CA isoforms (I, II, IX) to map substituent effects on selectivity.
  • Statistical Analysis : Multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Properties

IUPAC Name

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFHTKKMCOLPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.